2-[(4-iodobenzyl)sulfanyl]-1H-benzimidazole
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Overview
Description
1H-1,3-Benzimidazol-2-yl (4-iodobenzyl) sulfide is a heterocyclic compound that features a benzimidazole core linked to a 4-iodobenzyl group via a sulfide bond. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-1,3-Benzimidazol-2-yl (4-iodobenzyl) sulfide can be synthesized through the following steps:
Formation of Benzimidazole Core: The benzimidazole core is typically synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Introduction of 4-Iodobenzyl Group: The 4-iodobenzyl group can be introduced via a nucleophilic substitution reaction.
Formation of Sulfide Linkage: The final step involves the formation of the sulfide bond by reacting the intermediate product with a suitable sulfur source, such as thiourea, under acidic conditions.
Industrial Production Methods: Industrial production of 1H-1,3-benzimidazol-2-yl (4-iodobenzyl) sulfide follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1H-1,3-Benzimidazol-2-yl (4-iodobenzyl) sulfide undergoes various chemical reactions, including:
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Deiodinated benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
1H-1,3-Benzimidazol-2-yl (4-iodobenzyl) sulfide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-1,3-benzimidazol-2-yl (4-iodobenzyl) sulfide involves its interaction with various molecular targets:
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes.
Antiviral Activity: It interferes with viral replication by targeting viral enzymes.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
1H-1,3-Benzimidazol-2-yl (4-iodobenzyl) sulfide can be compared with other benzimidazole derivatives:
1H-Benzimidazole: The parent compound with a simpler structure and broad biological activity.
2-(4-Iodophenyl)-1H-benzimidazole: Similar structure but lacks the sulfide linkage, resulting in different reactivity and applications.
1H-Benzimidazol-2-yl (4-chlorobenzyl) sulfide: Similar structure but with a chlorine atom instead of iodine, affecting its chemical properties and biological activity.
Uniqueness: The presence of the iodine atom and the sulfide linkage in 1H-1,3-benzimidazol-2-yl (4-iodobenzyl) sulfide makes it unique compared to other benzimidazole derivatives.
Properties
Molecular Formula |
C14H11IN2S |
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Molecular Weight |
366.22 g/mol |
IUPAC Name |
2-[(4-iodophenyl)methylsulfanyl]-1H-benzimidazole |
InChI |
InChI=1S/C14H11IN2S/c15-11-7-5-10(6-8-11)9-18-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2,(H,16,17) |
InChI Key |
VKJIUNQCNHJWQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=CC=C(C=C3)I |
Origin of Product |
United States |
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